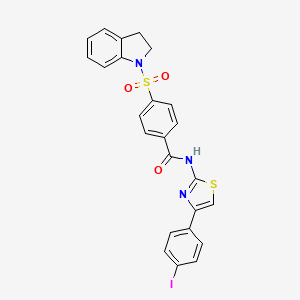
4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a combination of indoline, sulfonyl, iodophenyl, thiazole, and benzamide groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the indoline sulfonyl chloride: Indoline can be reacted with chlorosulfonic acid to form indoline sulfonyl chloride.
Synthesis of the thiazole derivative: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, starting from appropriate α-haloketones and thiourea.
Coupling reactions: The iodophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.
Final assembly: The final compound can be assembled by reacting the indoline sulfonyl chloride with the thiazole derivative under appropriate conditions, followed by purification steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiazole rings.
Reduction: Reduction reactions could target the sulfonyl group or the iodophenyl moiety.
Substitution: The compound can participate in substitution reactions, especially at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or stannanes.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved would be those related to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(indolin-1-ylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: Lacks the iodine atom, which might affect its reactivity and biological activity.
4-(indolin-1-ylsulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)benzamide: Similar structure but with a bromine atom instead of iodine, potentially altering its chemical properties.
Uniqueness
The presence of the iodophenyl group in 4-(indolin-1-ylsulfonyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide might confer unique reactivity, particularly in substitution reactions, and could influence its biological activity due to the iodine atom’s size and electronic effects.
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18IN3O3S2/c25-19-9-5-16(6-10-19)21-15-32-24(26-21)27-23(29)18-7-11-20(12-8-18)33(30,31)28-14-13-17-3-1-2-4-22(17)28/h1-12,15H,13-14H2,(H,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGXUKMKMWCUSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18IN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)


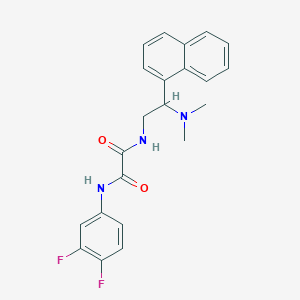
![2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline](/img/structure/B2375926.png)
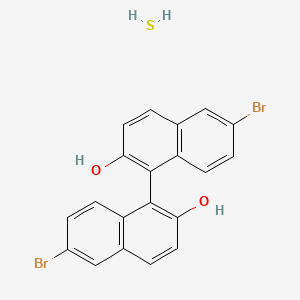
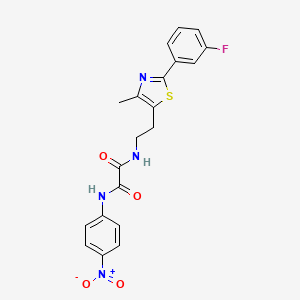
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)
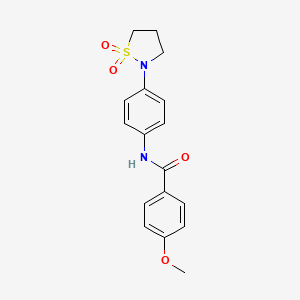
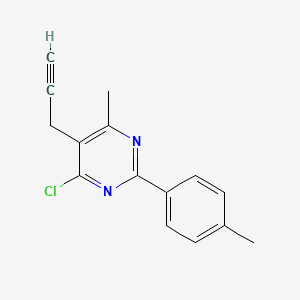

![8-ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375939.png)
![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)
